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molecular formula C10H8IN B1320315 1-(4-Iodophenyl)cyclopropanecarbonitrile CAS No. 124276-79-5

1-(4-Iodophenyl)cyclopropanecarbonitrile

Cat. No. B1320315
M. Wt: 269.08 g/mol
InChI Key: NYALZYNMNOTLSH-UHFFFAOYSA-N
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Patent
US04859232

Procedure details

To a mixture of concentrated sulfuric acid (20 ml) and water (30 ml) at room temperature, there was added 1-(4-iodophenyl)cyclopropanecarbonitrile (7.0 g, 0.026 m). The reaction mixture was refluxed for 15 hrs under nitrogen atmosphere. The reaction mixture was cooled to room temperature and extracted with ether-chloroform mixture (4×100 ml). The organic layer was washed with water (2×50 ml), brine (50 ml) and dried over magnesium sulfate. The solvent was removed to give 7.2 g of product (96% yield; M.P. 150°-152° C.). ##STR5## Xn =2-chloro, 6-fluoro.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[I:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([C:16]#N)[CH2:15][CH2:14]2)=[CH:9][CH:8]=1.[OH2:18]>>[I:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2([C:16]([OH:2])=[O:18])[CH2:15][CH2:14]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1(CC1)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 15 hrs under nitrogen atmosphere
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether-chloroform mixture (4×100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (2×50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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